molecular formula C18H11ClN2O2 B8665034 5-Chloro-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid CAS No. 649551-03-1

5-Chloro-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid

Cat. No.: B8665034
CAS No.: 649551-03-1
M. Wt: 322.7 g/mol
InChI Key: LEAYFZAUTJCOKI-UHFFFAOYSA-N
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Description

5-Chloro-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C18H11ClN2O2 and its molecular weight is 322.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

649551-03-1

Molecular Formula

C18H11ClN2O2

Molecular Weight

322.7 g/mol

IUPAC Name

5-chloro-1-quinolin-4-ylindole-3-carboxylic acid

InChI

InChI=1S/C18H11ClN2O2/c19-11-5-6-16-13(9-11)14(18(22)23)10-21(16)17-7-8-20-15-4-2-1-3-12(15)17/h1-10H,(H,22,23)

InChI Key

LEAYFZAUTJCOKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N3C=C(C4=C3C=CC(=C4)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.42 g (15 mmol) of lithium hydroxide monohydrate and 50 cm3 of water are added to 1.13 g (3.35 mmol) of 5-chloro-3-methoxycarbonyl-1-(quinolin-4-yl)-1H-indole dissolved in 50 cm3 of tetrahydrofuran at a temperature in the region of 20° C. After stirring for 16 hours at the reflux temperature of the solvent, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa). The residue is taken up in 10 cm3 of 1N hydrochloric acid, the suspension is then filtered, and the solid residue is dried under atmospheric pressure at a temperature in the region of 60° C., giving 0.95 g of 3-carboxy-5-chloro-1-(quinolin-4-yl)-1H-indole in the form of a cream-colored solid, which is used directly in the following step.
Name
lithium hydroxide monohydrate
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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